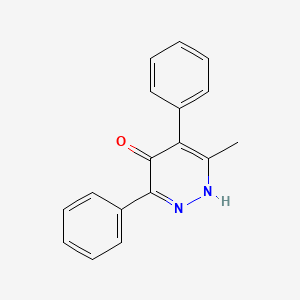![molecular formula C21H14N6O B12918265 2-Amino-8-[(pyren-1-yl)amino]-3,7-dihydro-6H-purin-6-one CAS No. 97228-93-8](/img/structure/B12918265.png)
2-Amino-8-[(pyren-1-yl)amino]-3,7-dihydro-6H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-8-(pyren-1-ylamino)-1H-purin-6(7H)-one is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a pyrene moiety attached to the purine ring system, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-(pyren-1-ylamino)-1H-purin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.
Introduction of the Pyrene Moiety: The pyrene group is introduced via a nucleophilic substitution reaction, where a pyrene derivative reacts with the purine intermediate under controlled conditions.
Final Amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-8-(pyren-1-ylamino)-1H-purin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the purine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the purine ring.
Applications De Recherche Scientifique
2-Amino-8-(pyren-1-ylamino)-1H-purin-6(7H)-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a probe in studying reaction mechanisms.
Biology: It is utilized in biochemical assays to study enzyme interactions and nucleic acid binding.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent due to its ability to intercalate with DNA.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mécanisme D'action
The mechanism of action of 2-Amino-8-(pyren-1-ylamino)-1H-purin-6(7H)-one involves its interaction with molecular targets such as DNA and enzymes. The pyrene moiety allows the compound to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication. Additionally, the compound can bind to enzyme active sites, altering their activity and affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-(pyren-1-ylamino)-1H-purin-8(7H)-one: Similar structure but with different substitution pattern.
8-Amino-2-(pyren-1-ylamino)-1H-purin-6(7H)-one: Another isomer with the amino group at a different position.
2,6-Diamino-8-(pyren-1-ylamino)-1H-purin-7-one: Contains an additional amino group.
Uniqueness
2-Amino-8-(pyren-1-ylamino)-1H-purin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the pyrene moiety enhances its ability to interact with nucleic acids and proteins, making it a valuable tool in various research applications.
Propriétés
Numéro CAS |
97228-93-8 |
|---|---|
Formule moléculaire |
C21H14N6O |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
2-amino-8-(pyren-1-ylamino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C21H14N6O/c22-20-25-18-17(19(28)27-20)24-21(26-18)23-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,(H5,22,23,24,25,26,27,28) |
Clé InChI |
FOLHWFUOQIHNLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC5=NC6=C(N5)C(=O)NC(=N6)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-6-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carbonitrile](/img/structure/B12918194.png)
![6-[(7-Nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanoyl chloride](/img/structure/B12918195.png)
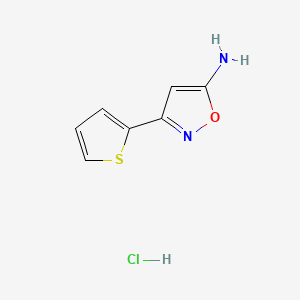
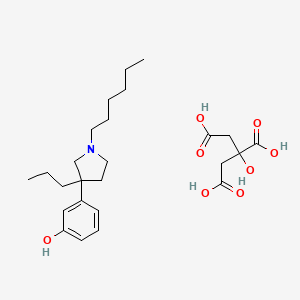
![2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one](/img/structure/B12918221.png)
![diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate](/img/structure/B12918225.png)

![N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B12918233.png)
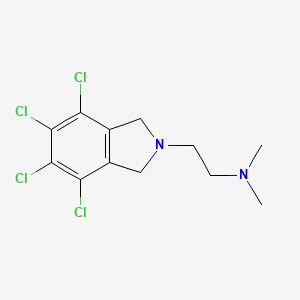

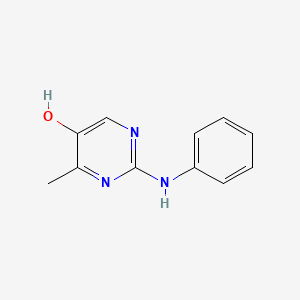
![ethyl N-[8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12918256.png)
